molecular formula C8H11NO2 B1355144 2-(Methoxymethoxy)aniline CAS No. 88733-56-6

2-(Methoxymethoxy)aniline

Cat. No.: B1355144
CAS No.: 88733-56-6
M. Wt: 153.18 g/mol
InChI Key: LYGCQZLDQUCOIJ-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)aniline is an organic compound characterized by the presence of a methoxymethoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethoxy)aniline typically involves the protection of the hydroxyl group of aniline followed by the introduction of the methoxymethoxy group. One common method involves the reaction of aniline with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Methoxyaniline: Similar structure but lacks the methoxymethoxy group.

    4-Methoxyaniline: Similar structure with the methoxy group at a different position.

    2-Methoxy-5-methylaniline: Contains an additional methyl group.

Uniqueness: 2-(Methoxymethoxy)aniline is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and properties. This makes it distinct from other similar compounds and can lead to different applications and functionalities .

Properties

IUPAC Name

2-(methoxymethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGCQZLDQUCOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50521134
Record name 2-(Methoxymethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50521134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88733-56-6
Record name 2-(Methoxymethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50521134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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